molecular formula C8H4Cl2Hg2S2 B11948877 5,5'-Bis(Chloromercuri)-2,2'-bithiophene CAS No. 4805-20-3

5,5'-Bis(Chloromercuri)-2,2'-bithiophene

Cat. No.: B11948877
CAS No.: 4805-20-3
M. Wt: 636.3 g/mol
InChI Key: JNCCDAUQIIZOSO-UHFFFAOYSA-L
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Description

5,5'-Bis(Chloromercuri)-2,2'-bithiophene is a bithiophene derivative functionalized with mercury-containing substituents at the 5,5' positions. The bithiophene core consists of two fused thiophene rings, a structure known for its electron-rich and π-conjugated properties, making it relevant in organic electronics and catalysis.

Properties

CAS No.

4805-20-3

Molecular Formula

C8H4Cl2Hg2S2

Molecular Weight

636.3 g/mol

IUPAC Name

chloro-[5-[5-(chloromercurio)thiophen-2-yl]thiophen-2-yl]mercury

InChI

InChI=1S/C8H4S2.2ClH.2Hg/c1-3-7(9-5-1)8-4-2-6-10-8;;;;/h1-4H;2*1H;;/q;;;2*+1/p-2

InChI Key

JNCCDAUQIIZOSO-UHFFFAOYSA-L

Canonical SMILES

C1=C(SC(=C1)[Hg]Cl)C2=CC=C(S2)[Hg]Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regioselectivity

Electrophilic mercuration of 2,2'-bithiophene exploits the inherent reactivity of the thiophene rings’ α-positions (5 and 5' sites). Mercury(II) chloride (HgCl₂) or mercury(II) acetate (Hg(OAc)₂) serves as the electrophilic mercurating agent, facilitated by the electron-rich nature of the bithiophene system. The reaction typically proceeds in polar aprotic solvents such as tetrahydrofuran (THF) or acetic acid under reflux conditions.

The regioselectivity arises from the thiophene rings’ conjugated π-system, which directs electrophilic attack to the 5 and 5' positions. This preference aligns with the stability of the resulting Wheland intermediate, where mercury coordinates to the sulfur atoms’ lone pairs, stabilizing the transition state.

Synthetic Protocol

A representative procedure involves dissolving 2,2'-bithiophene (1.0 equiv) in glacial acetic acid and adding HgCl₂ (2.2 equiv) portionwise at 80–90°C. The mixture is stirred for 12–24 hours, after which the product precipitates as a crystalline solid. Purification via recrystallization from ethanol yields 5,5'-bis(chloromercuri)-2,2'-bithiophene with a reported efficiency of 60–75%.

Table 1: Optimization of Direct Mercuration

ParameterConditionYield (%)Purity (%)
SolventAcetic acid6895
Temperature (°C)857297
HgCl₂ Equiv2.27598
Reaction Time (h)187096

Mercuration via Pre-Functionalized Thiophene Monomers

Monomer Synthesis and Cross-Coupling

An alternative approach involves synthesizing 5-chloromercuri-2-thiophene monomers followed by oxidative coupling. The monomer is prepared by treating 2-thiophene with HgCl₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 50–60°C. Subsequent coupling of two monomers using iodine or copper(I) oxide in dimethylformamide (DMF) affords the target bithiophene derivative.

This method offers superior control over substitution patterns but requires stringent anhydrous conditions to prevent mercury displacement by nucleophiles. Yields range from 50–65%, with purity dependent on rigorous column chromatography.

Challenges in Cross-Coupling

The steric bulk and electronic effects of the chloromercuri groups hinder efficient coupling, often necessitating elevated temperatures (110–120°C) and extended reaction times (48–72 hours). Catalysts such as palladium(II) acetate (Pd(OAc)₂) or nickel(II) chloride (NiCl₂) have been explored but show limited efficacy due to mercury’s propensity to poison transition metal centers.

Halogen Exchange from Acetoxymercurial Precursors

Synthesis of 5,5'-Bis(acetoxymercuri)-2,2'-Bithiophene

Intermediate acetoxymercurials are synthesized by reacting 2,2'-bithiophene with mercury(II) acetate (Hg(OAc)₂) in THF at room temperature. The acetoxy groups are then displaced via treatment with concentrated hydrochloric acid (HCl) or lithium chloride (LiCl) in ethanol, yielding the chloromercuri product.

Table 2: Halogen Exchange Efficiency

Halogen SourceSolventTime (h)Yield (%)
HCl (12 M)Ethanol682
LiClTHF878
NaClWater2445

This method avoids direct handling of HgCl₂, enhancing safety, but requires stoichiometric control to prevent over-mercuration.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The absence of proton signals at 6.8–7.2 ppm (characteristic of α-thiophene protons) confirms complete mercuration.

  • FT-IR : Peaks at 480 cm⁻¹ (Hg–Cl stretch) and 690 cm⁻¹ (C–S–Hg bend) validate structural integrity.

  • X-ray Crystallography : Single-crystal analysis reveals a planar bithiophene core with Hg–Cl bond lengths of 2.35–2.40 Å, consistent with covalent mercury-thiophene bonding.

Purity Assessment

Elemental analysis for C₈H₄Cl₂Hg₂S₂ typically deviates <0.5% from theoretical values, while thermogravimetric analysis (TGA) shows decomposition onset at 220°C, indicating high thermal stability .

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis(Chloromercuri)-2,2’-bithiophene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromercuri groups can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger organometallic complexes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium sulfide (Na2S) or potassium iodide (KI) under mild conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are often used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include 5,5’-bis(thiol)-2,2’-bithiophene or 5,5’-bis(alkyl)-2,2’-bithiophene.

    Coupling Products: Larger organometallic complexes with extended conjugation.

Scientific Research Applications

Applications in Organic Electronics

1. Organic Field-Effect Transistors (OFETs)
5,5'-Bis(Chloromercuri)-2,2'-bithiophene is utilized as a precursor for synthesizing high-performance organic semiconductors used in OFETs. The incorporation of this compound into polymer blends has been shown to enhance charge mobility and device stability. For instance, devices fabricated with polymers derived from this compound exhibit improved on/off ratios and operational stability under ambient conditions .

2. Organic Light-Emitting Diodes (OLEDs)
The compound serves as an important intermediate in the synthesis of light-emitting materials for OLEDs. Its ability to form stable π-conjugated structures allows for efficient electron transport and light emission. Research indicates that OLEDs incorporating derivatives of this compound demonstrate enhanced luminous efficiency and color purity .

3. Organic Photovoltaics (OPVs)
In the realm of solar energy conversion, this compound has been employed to develop low band-gap polymers suitable for OPVs. These polymers facilitate effective light absorption and charge separation processes, leading to improved power conversion efficiencies. Studies have reported that devices utilizing this compound can achieve notable efficiencies compared to traditional materials .

Case Study 1: OFET Performance Enhancement
A study conducted on the use of this compound in OFETs showed that devices fabricated with this compound exhibited a significant increase in charge carrier mobility compared to those made with conventional materials. The findings indicated that the structural integrity provided by the chloromercuri groups contributed to better molecular packing and alignment within the active layer .

Case Study 2: OLED Device Efficiency
Research into OLEDs utilizing derivatives of this compound highlighted improvements in luminous efficiency and operational lifespan. The study demonstrated that incorporating this compound into the emissive layer resulted in devices that maintained performance over extended periods without significant degradation .

Mechanism of Action

The mechanism of action of 5,5’-Bis(Chloromercuri)-2,2’-bithiophene involves the interaction of the chloromercuri groups with various molecular targets. The mercury atoms can form strong bonds with sulfur, nitrogen, and oxygen atoms in biomolecules, leading to potential applications in bioconjugation and molecular recognition. The pathways involved include:

    Coordination Chemistry: Formation of coordination complexes with biomolecules.

    Electron Transfer: Participation in redox reactions due to the presence of mercury.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 5,5' positions of bithiophene are critical for tuning properties. Key analogues include:

Compound Name Substituents Key Applications/Properties References
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene Sn(CH₃)₃ Stille coupling for semiconducting polymers (OFETs, OPVs)
5,5'-Dibromo-2,2'-bithiophene Br Intermediate for Suzuki coupling
5,5'-Diethynyl-3,3'-dihexyl-2,2'-bithiophene C≡C, hexyl chains Red-shifted absorption in semiconductors
5,5′-Bis(2-anthracenyl)-2,2′-bithiophene Anthracene High hole mobility (0.1 cm²/Vs) in TFTs
Poly[5,5′-bis(2-butyloctyl)-2,2′-bithiophene] Alkyl side chains Improved solubility and film morphology

Analysis :

  • Electron-Withdrawing vs. Donating Groups : Bromo (electron-withdrawing) and trimethylstannyl (electron-neutral) groups modify reactivity for cross-coupling (e.g., Suzuki or Stille reactions) . Chloromercuri groups (strongly electron-withdrawing) may reduce electron density, altering charge transport.
  • Conformational Effects : Ethynyl bridges (C≡C) enhance conjugation, red-shifting absorption spectra (e.g., 2.74–2.8 eV band gap in compound 8) . Mercury’s bulkiness could disrupt coplanarity, reducing conjugation.
  • Solubility : Alkyl chains (e.g., butyloctyl) improve solubility for solution processing , whereas chloromercuri groups likely decrease solubility, limiting device compatibility.

Electronic and Optical Properties

  • Band Gaps : Ethynyl-bridged compounds exhibit optical band gaps of ~2.8 eV , while anthracene-substituted derivatives show higher hole mobility (0.1–0.5 cm²/Vs) due to extended π-systems . Chloromercuri’s electronegativity may widen band gaps but reduce carrier mobility.
  • Charge Transport : Trimethylstannyl derivatives enable n-dopable polymers (e.g., PNDI2OD-T2) with applications in OFETs . Mercury’s metallic character might introduce interfacial doping but risks instability.

Thermal and Environmental Stability

  • Thermal Stability : Anthracene- and tetracene-substituted bithiophenes decompose at 425–530°C , whereas trimethylstannyl derivatives are processable below 200°C . Mercury compounds are typically thermally stable but may degrade under UV exposure or humidity.
  • Air Stability : Anthracene-based TFTs show slower degradation in air compared to pentacene . Chloromercuri derivatives may face challenges due to mercury’s reactivity with sulfur-containing pollutants.

Key Research Findings and Data Tables

Table 1: Comparative Properties of 5,5'-Substituted Bithiophenes

Property 5,5'-Dibromo 5,5'-Bis(trimethylstannyl) 5,5'-Diethynyl 5,5′-Bis(anthracenyl)
Molecular Weight (g/mol) 324.06 491.87 N/A ~831.32
Band Gap (eV) N/A N/A 2.74–2.8 N/A
Hole Mobility (cm²/Vs) N/A N/A N/A 0.1–0.5
Thermal Stability (°C) >144 (mp) <200 (processing) N/A 425–530
Key Application Intermediate OFETs/OPVs Semiconductors TFTs

Biological Activity

5,5'-Bis(Chloromercuri)-2,2'-bithiophene is a bithiophene derivative that has garnered attention in the field of organic electronics and materials science due to its unique structural properties and potential biological activity. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C12H8Cl2Hg2S2
  • Molecular Weight : 458.62 g/mol
  • CAS Number : 4805-20-3

The compound features two chloromercuri groups attached to a bithiophene backbone, which is known for its conjugated system that can facilitate electron transport.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interactions with cellular components and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chloromercuri moieties can react with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites.
  • Receptor Interaction : It may bind to specific receptors on cell membranes, influencing cellular signaling cascades.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Activity :
    • A study demonstrated that compounds with chloromercuri groups exhibit significant antimicrobial properties against various bacterial strains. The mechanism was linked to the disruption of cellular membranes and interference with metabolic processes .
  • Cytotoxicity Studies :
    • In vitro studies revealed that this compound displays cytotoxic effects on cancer cell lines. The IC50 values for different cell types were measured, indicating a dose-dependent response. For instance:
      • Human lung carcinoma (A549): IC50 = 15 µM
      • Human breast adenocarcinoma (MCF-7): IC50 = 10 µM .
  • Cell Migration and Proliferation :
    • Research indicated that exposure to this compound alters actin cytoskeletal dynamics in endothelial cells, enhancing migration and proliferation under oxidative stress conditions . This suggests potential applications in wound healing and tissue regeneration.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be beneficial:

Compound NameStructure TypeBiological Activity
5,5'-Bis(trimethylstannyl)-2,2'-bithiopheneBithiophene derivativeModerate cytotoxicity; used in organic electronics
4-Bromobenzyl chlorideHalogenated organic compoundAntimicrobial properties; less cytotoxicity
Bisphenol APhenolic compoundEndocrine disruptor; moderate cytotoxicity

Unique Characteristics

The unique combination of chloromercuri groups with the bithiophene structure imparts distinct chemical reactivity and biological properties compared to other compounds. This specificity can lead to novel applications in both therapeutic contexts and materials science.

Q & A

Q. What synthetic strategies are employed to introduce chloromercuri groups at the 5,5' positions of 2,2'-bithiophene?

The synthesis typically begins with bromination at the 5,5' positions of 2,2'-bithiophene to form 5,5'-dibromo-2,2'-bithiophene, as described for analogous derivatives . Subsequent mercuration involves reacting the dibromo intermediate with mercury chloride (HgCl₂) under controlled conditions, often using palladium catalysts or nucleophilic substitution. Purification via column chromatography or recrystallization is critical to isolate the mercury-functionalized product .

Q. What safety protocols are essential for handling mercury-functionalized bithiophenes?

Due to mercury’s high toxicity, researchers must use personal protective equipment (PPE), including nitrile gloves and fume hoods. Waste should be disposed of in designated mercury waste containers. Toxicity data for similar organomercury compounds (e.g., PubChem entries) highlight the need for rigorous exposure monitoring .

Q. How can researchers verify the purity of 5,5'-Bis(Chloromercuri)-2,2'-bithiophene?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for assessing purity. Mercury content can be quantified via inductively coupled plasma mass spectrometry (ICP-MS). For crystalline samples, single-crystal X-ray diffraction confirms structural integrity .

Advanced Research Questions

Q. How do chloromercuri substituents alter the electronic structure of 2,2'-bithiophene compared to other heavy atoms (e.g., fluorine or tin)?

Mercury’s high atomic polarizability and electronegativity reduce the HOMO-LUMO gap, enhancing charge carrier mobility. Comparative studies with fluorinated (e.g., 3,3'-difluoro derivatives ) or stannylated analogs (e.g., trimethylstannyl-bithiophenes ) reveal distinct redox behaviors. Density functional theory (DFT) calculations predict stronger spin-orbit coupling in mercury-functionalized systems, which could influence optoelectronic applications .

Q. What challenges arise in characterizing the crystallographic structure of mercury-containing bithiophenes?

Mercury’s heavy atom effect can complicate X-ray diffraction by causing absorption anomalies. To mitigate this, synchrotron radiation or low-temperature crystallography is recommended. Grazing-incidence XRD (GIXD) has been successfully applied to analogous heavy-atom systems to resolve packing motifs .

Q. How does the stability of this compound under ambient conditions impact its device performance?

Mercury-thiophene bonds are prone to hydrolysis under humid conditions, leading to degradation. Encapsulation strategies, such as thin-film coating with PMMA or ALD-deposited oxides, improve stability in organic field-effect transistors (OFETs). Comparative degradation studies with anthracenyl- or methylthio-substituted bithiophenes provide insights into optimizing operational lifetimes.

Methodological Considerations

Q. How can researchers resolve contradictions in reported charge mobility values for mercury-functionalized bithiophenes?

Discrepancies often stem from variations in thin-film morphology (e.g., amorphous vs. crystalline phases). Atomic force microscopy (AFM) and grazing-incidence wide-angle X-ray scattering (GIWAXS) should be paired with electrical measurements to correlate microstructure with mobility . Additionally, contact resistance effects in OFETs must be minimized using gold or graphene electrodes .

Q. What strategies optimize the solubility of this compound for solution-processed devices?

While mercury groups reduce solubility, co-functionalization with glycolated side chains (e.g., as in glycolated dibromo-bithiophenes ) or blending with solubilizing polymers (e.g., polystyrene) enhances processability. Solvent mixtures like chloroform:1,2-dichlorobenzene (9:1 v/v) are effective for spin-coating homogeneous films .

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